molecular formula C8H13ClN4S B1486588 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole CAS No. 870987-98-7

3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole

Cat. No. B1486588
CAS RN: 870987-98-7
M. Wt: 232.73 g/mol
InChI Key: JLLSYXGTKAPAMS-UHFFFAOYSA-N
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Description

3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole (CMDT) is a thiadiazole derivative that is widely used in scientific research. It is a heterocyclic compound, a type of organic compound that contains a ring of atoms with at least one atom of a different element. CMDT is used in a variety of scientific research applications, including in studies of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

  • Synthesis and Chemistry of Related Compounds : Kalogirou et al. (2021) described the synthesis and chemical behavior of related thiadiazole compounds. Their study highlights the formation of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones and their transformation under various conditions, which is relevant to understanding the chemical properties of 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole (Kalogirou, Kourtellaris, & Koutentis, 2021).

  • Biological Activity of Thiadiazole Compounds : Research by Fan et al. (2010) explored the synthesis and biological activity of thiadiazole-containing compounds. Their work provides insight into the potential fungicidal applications of these compounds, which could extend to the specific compound (Fan et al., 2010).

  • Fungicidal Activity : Chen, Li, and Han (2000) investigated the fungicidal activity of thiadiazole derivatives, including those similar to 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole. Their findings contribute to understanding the potential agricultural applications of such compounds (Chen, Li, & Han, 2000).

  • Anticonvulsant and Muscle Relaxant Activities : Sharma et al. (2013) explored the anticonvulsant and muscle relaxant activities of thiadiazole derivatives. This suggests potential therapeutic applications in the medical field for compounds structurally related to 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole (Sharma, Verma, Sharma, & Prajapati, 2013).

  • Synthesis of Various Heterocyclic Systems : Attanasi et al. (2003) discussed the synthesis of thiadiazoles and related compounds, highlighting the chemical versatility and potential for creating diverse heterocyclic systems. This is relevant for understanding the synthesis pathways and potential chemical modifications of 3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole (Attanasi, De Crescentini, Favi, Filippone, Giorgi, Mantellini, & Santeusanio, 2003).

properties

IUPAC Name

3-chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4S/c1-12-3-2-4-13(6-5-12)8-7(9)10-14-11-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLSYXGTKAPAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole
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3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole
Reactant of Route 3
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3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole
Reactant of Route 4
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole
Reactant of Route 5
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole
Reactant of Route 6
3-Chloro-4-(4-methyl-1,4-diazepan-1-yl)-1,2,5-thiadiazole

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